

# An In-depth Technical Guide to the Thermochemical Properties of Carnallite

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## Compound of Interest

Compound Name: Carnallite

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This technical guide provides a comprehensive overview of the thermochemical properties of **carnallite** ( $\text{KMgCl}_3 \cdot 6\text{H}_2\text{O}$ ), a hydrated potassium magnesium chloride mineral.<sup>[1][2]</sup> A thorough understanding of these properties is crucial for its applications in various fields, including industrial chemical processes, geochemical modeling, and its potential use in thermochemical energy storage.<sup>[1]</sup>

## Core Thermochemical Data

The fundamental thermochemical properties of **carnallite** at standard conditions (298.15 K and 1 bar) are summarized in the table below. These values are essential for thermodynamic calculations and modeling of chemical reactions involving **carnallite**.

Property	Symbol	Value	Unit	Reference
Molar Mass	M	277.85	g·mol <sup>-1</sup>	[3]
Standard Molar Gibbs Free Energy of Formation	$\Delta G^\circ_f$	-2529.666	kJ·mol <sup>-1</sup>	[3]
Standard Molar Enthalpy of Formation	$\Delta H^\circ_f$	-2944.700	kJ·mol <sup>-1</sup>	[3]
Standard Molar Entropy	$S^\circ$	439.476	J·mol <sup>-1</sup> ·K <sup>-1</sup>	[3]
Molar Volume	$V^\circ$	173.669	cm <sup>3</sup> ·mol <sup>-1</sup>	[3]

## Thermal Decomposition of Carnallite

The thermal decomposition of **carnallite** is a complex, multi-step process primarily involving dehydration, which is the loss of its six water molecules of hydration.[4][5] This process is of significant interest for applications such as the production of anhydrous magnesium chloride for magnesium electrolysis and for thermochemical heat storage.[1][6]

The decomposition begins with an initial mass loss at approximately 351 K (78 °C), indicating the onset of partial thermal decomposition.[7] The dehydration proceeds in distinct stages, with the formation of lower hydrates as intermediates.[8][9] Under controlled conditions, a dihydrate (KMgCl<sub>3</sub>·2H<sub>2</sub>O) is a stable intermediate product.[8][9] Further heating leads to the complete removal of water.

However, at higher temperatures, typically above 300 °C, the decomposition is accompanied by hydrolysis, leading to the formation of magnesium hydroxychloride and the release of hydrogen chloride (HCl) gas.[8][10]

The overall decomposition can be summarized by the following reaction pathways:

- Dehydration to Dihydrate:  $\text{KMgCl}_3 \cdot 6\text{H}_2\text{O}(\text{s}) \rightarrow \text{KMgCl}_3 \cdot 2\text{H}_2\text{O}(\text{s}) + 4\text{H}_2\text{O}(\text{g})$

- Complete Dehydration:  $\text{KMgCl}_3 \cdot 2\text{H}_2\text{O}(\text{s}) \rightarrow \text{KMgCl}_3(\text{s}) + 2\text{H}_2\text{O}(\text{g})$
- Hydrolysis at Higher Temperatures:  $\text{MgCl}_2 \text{ (from } \text{KMgCl}_3) + \text{H}_2\text{O}(\text{g}) \rightarrow \text{Mg}(\text{OH})\text{Cl}(\text{s}) + \text{HCl}(\text{g})$

A simplified logical diagram of the thermal decomposition pathway is presented below:



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Thermal decomposition pathway of **carnallite**.

## Experimental Protocols for Thermochemical Analysis

The thermochemical properties of **carnallite** are primarily investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

### Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of **carnallite** as a function of temperature, providing insights into the dehydration and decomposition stages.

Methodology:

- Sample Preparation: A small, accurately weighed sample of **carnallite** (typically 10-20 mg) is placed in an inert crucible (e.g., alumina or platinum).
- Instrumentation: A thermogravimetric analyzer is used, which consists of a high-precision balance and a furnace.
- Atmosphere: The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or argon, to prevent unwanted side reactions.
- Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 600 °C).

- **Data Acquisition:** The mass of the sample is continuously monitored and recorded as a function of temperature and time. The resulting data is plotted as a thermogravimetric (TG) curve.

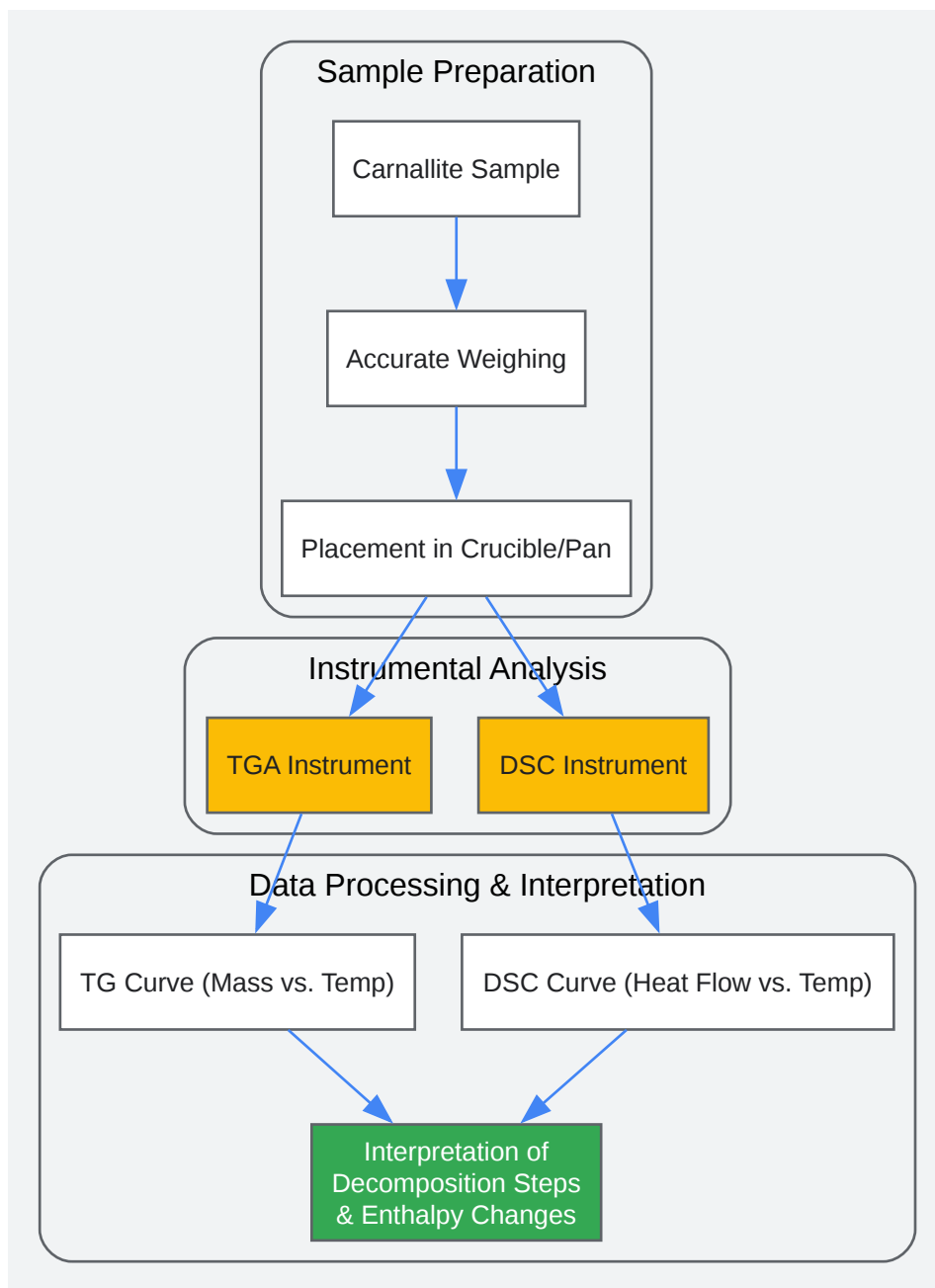
## Differential Scanning Calorimetry (DSC)

**Objective:** To measure the heat flow associated with thermal transitions in **carnallite**, such as melting and dehydration, as a function of temperature.

**Methodology:**

- **Sample Preparation:** A small, weighed amount of the **carnallite** sample is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.
- **Instrumentation:** A differential scanning calorimeter is used, which measures the difference in heat flow between the sample and the reference pan.
- **Heating Program:** Both the sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min).
- **Data Acquisition:** The instrument records the differential heat flow between the sample and the reference. Endothermic and exothermic events in the sample result in peaks on the DSC curve. The area under a peak is proportional to the enthalpy change of the transition.

The following diagram illustrates a generalized experimental workflow for the thermochemical analysis of **carnallite**.



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Workflow for thermochemical analysis.

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